molecular formula C22H29NO B13032911 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol

3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol

Cat. No.: B13032911
M. Wt: 323.5 g/mol
InChI Key: QIOVURAISRCOQS-UHFFFAOYSA-N
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Description

3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes a phenol group, a cyclopentylmethyl group, and a phenethylamine moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary amines .

Scientific Research Applications

3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been found to exhibit binding affinity to kappa opioid receptors, which are involved in pain modulation and other physiological processes . The compound’s effects are mediated through the activation or inhibition of these targets, leading to downstream signaling events and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentylmethyl-N-phenethylamine: Shares structural similarities but lacks the phenol group.

    Phenethylamine derivatives: Include compounds like amphetamines and other psychoactive substances.

    Cyclopentylmethyl derivatives: Include various compounds used in medicinal chemistry.

Uniqueness

3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with kappa opioid receptors, for example, sets it apart from other phenethylamine derivatives .

Properties

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

3-[2-[cyclopentylmethyl(2-phenylethyl)amino]ethyl]phenol

InChI

InChI=1S/C22H29NO/c24-22-12-6-11-20(17-22)14-16-23(18-21-9-4-5-10-21)15-13-19-7-2-1-3-8-19/h1-3,6-8,11-12,17,21,24H,4-5,9-10,13-16,18H2

InChI Key

QIOVURAISRCOQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O

Origin of Product

United States

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